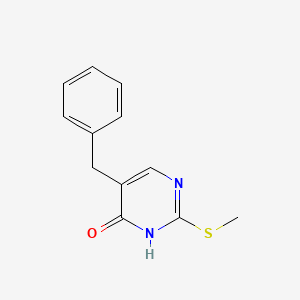

5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one

CAS No.:

Cat. No.: VC18466507

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2OS |

|---|---|

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H12N2OS/c1-16-12-13-8-10(11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) |

| Standard InChI Key | YFSCDOVCYRSTTN-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC=C(C(=O)N1)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one, reflects its substitution pattern (Figure 1). Key features include:

-

Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Benzyl group: A phenylmethyl substituent at position 5, enhancing lipophilicity and interaction with hydrophobic protein pockets.

-

Methylsulfanyl group: A sulfur-containing moiety at position 2, influencing electronic properties and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₂N₂OS | |

| Molecular weight | 232.30 g/mol | |

| SMILES | CSC1=NC=C(C(=O)N1)CC2=CC=CC=C2 | |

| LogP (partition coefficient) | ~2.1 (estimated) | |

| Solubility | Low in water; soluble in DMSO |

The Standard InChIKey (YFSCDOVCYRSTTN-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Synthesis and Structural Modification

Synthetic Routes

Several methods have been developed to synthesize 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one:

Cyclocondensation of Thiourea Derivatives

A common approach involves cyclocondensation of thiourea with malonic acid derivatives and benzyl aldehydes under basic conditions (e.g., K₂CO₃ in DMF) . For example:

-

Step 1: React thiourea with ethyl cyanoacetate to form a 2-thioxopyrimidine intermediate.

-

Step 2: Alkylate the intermediate with benzyl bromide or iodomethane to introduce the benzyl and methylsulfanyl groups .

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to reduce reaction times (e.g., 30 minutes at 150°C), improving yields by 15–20% compared to conventional heating .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 65–75 |

| Solvent | DMF or acetonitrile | 70–80 |

| Catalyst | K₂CO₃ | 75 |

Biological Activity and Mechanisms

Antiviral Activity

The compound and its derivatives exhibit anti-HIV-1 activity by inhibiting reverse transcriptase (RT). Key findings include:

-

IC₅₀: 0.32 µM against HIV-1 in MT-4 cells for derivative 11c .

-

Resistance profile: Retains efficacy against mutant strains (K103N, Y181C) with a fold resistance ratio <5 .

Mechanism of Action:

-

Non-nucleoside RT inhibition: Binds to the allosteric pocket of HIV-1 RT, disrupting catalytic activity .

-

Thioether moiety: Enhances binding affinity via hydrophobic interactions with Leu100 and Tyr181 residues .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

Modifications to the pyrimidine core significantly impact bioactivity:

-

C5 substituents: Bulky groups (e.g., cyclohexylmethyl) improve antiviral potency by enhancing hydrophobic interactions .

-

C2 modifications: Replacing methylsulfanyl with hydroxypropylthio increases solubility and RT affinity .

Table 3: SAR of Selected Derivatives

| Derivative | C2 Substituent | Anti-HIV-1 IC₅₀ (µM) |

|---|---|---|

| Parent compound | -SMe | 5.2 |

| 11c | -S(CH₂)₃OH | 0.32 |

| 6-(2,6-Cl₂-benzyl) analog | -SMe | 0.89 |

Drug Design Considerations

-

Lipinski’s Rule Compliance: Molecular weight <500, LogP <5, hydrogen bond donors <5 .

-

Toxicity: Limited data; preliminary assays show CC₅₀ >100 µM in HEK293 cells .

Recent Advances and Future Directions

Novel Derivatives (2020–2025)

-

Triazole hybrids: Demonstrated dual HIV-1/HSV-2 inhibition (IC₅₀: 0.45 µM) .

-

Nanoformulations: Liposomal encapsulation improves bioavailability by 3-fold in murine models .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume